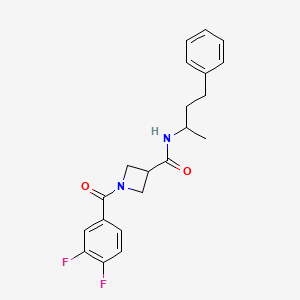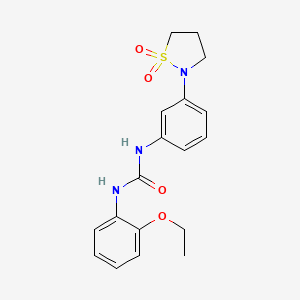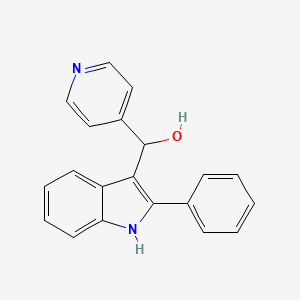![molecular formula C16H24N4O3 B2409048 Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate CAS No. 2416235-30-6](/img/structure/B2409048.png)
Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate: is a chemical compound with the molecular formula C16H24N4O3 and a molecular weight of 320.39 g/mol This compound is known for its applications in various fields, including chemistry, biology, and medicine
Wirkmechanismus
Target of Action
Similar compounds have been used as linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets to induce changes that lead to protein degradation .
Result of Action
Similar compounds have been known to induce targeted protein degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-aminophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activity, receptor binding, and other biochemical processes .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- (3S)-3-(4-aminophenyl)-1-piperidinecarboxylic acid tert-butyl ester
Uniqueness: Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate is unique due to its specific structure, which allows it to interact with a wide range of biological targets.
Eigenschaften
IUPAC Name |
tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-16(2,3)23-15(22)20-9-7-19(8-10-20)14(21)18-13-6-4-5-12(17)11-13/h4-6,11H,7-10,17H2,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGQSCMQFCBKNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B2408965.png)
![N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide](/img/structure/B2408966.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-dimethoxybenzamide](/img/structure/B2408967.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2408968.png)
![N-[4-(diethylamino)phenyl]thiophene-2-carboxamide](/img/structure/B2408972.png)
![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2408973.png)



![3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2408981.png)

![2-[3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B2408983.png)
![6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2408984.png)
![6-ethyl 3-methyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2408987.png)
